Tyrosinase (206-214), human

Description

Propriétés

IUPAC Name |

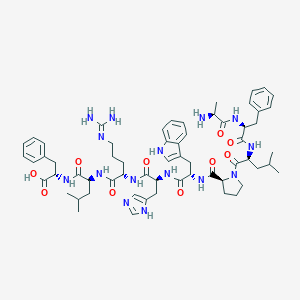

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTHINDBILABAB-WDGXTDPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunological Function and Therapeutic Potential of the Tyrosinase (206-214) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key epitope derived from the tyrosinase protein, a melanocyte differentiation antigen frequently overexpressed in melanoma cells. This nonapeptide is specifically recognized by cytotoxic T-lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A*2402 allele, a prevalent HLA type, particularly in East Asian populations. This recognition makes the Tyrosinase (206-214) peptide a compelling target for the development of cancer immunotherapies, including peptide-based vaccines and adoptive T-cell therapies, aimed at eliciting a potent and specific anti-melanoma immune response. This technical guide provides an in-depth overview of the function of the Tyrosinase (206-214) peptide, including its immunological properties, relevant experimental data, and detailed protocols for its investigation.

Introduction

Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) synthesis.[1] Its expression in healthy tissues is primarily restricted to melanocytes, while it is aberrantly overexpressed in the majority of melanoma cases. This differential expression profile makes tyrosinase an attractive tumor-associated antigen (TAA) for targeted cancer immunotherapy. The Tyrosinase (206-214) peptide is a specific fragment of the tyrosinase protein that can be presented on the surface of melanoma cells by HLA-A*2402 molecules.[2][3][4] This peptide-MHC complex can then be recognized by the T-cell receptors (TCRs) of CD8+ CTLs, initiating a signaling cascade that leads to the destruction of the cancer cell.

Immunological Properties of Tyrosinase (206-214) Peptide

The primary function of the Tyrosinase (206-214) peptide is to act as an immunological epitope that flags melanoma cells for destruction by the immune system. This process is contingent on several key interactions:

-

Processing and Presentation: The full-length tyrosinase protein is processed within the proteasome of melanoma cells into smaller peptides. The Tyrosinase (206-214) peptide is then transported into the endoplasmic reticulum, where it binds to the peptide-binding groove of the HLA-A*2402 molecule. This stable complex is subsequently transported to the cell surface.

-

T-Cell Recognition: Circulating CD8+ T-cells with a TCR specific for the Tyrosinase (206-214)-HLA-A*2402 complex can then bind to this target. This binding, along with co-stimulatory signals, triggers the activation of the T-cell.

-

Cytotoxic T-Lymphocyte (CTL) Response: Upon activation, the CTLs proliferate and differentiate into effector cells that can directly kill melanoma cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes, or through the Fas/FasL pathway.

The specificity of this interaction for melanoma cells in HLA-A*2402 positive individuals forms the basis for its therapeutic application.[5][6]

Quantitative Data

| Parameter | Method | Result | Reference |

| HLA-A*2402 Binding | T2-A24 Stabilization Assay | Qualitative positive binding | Implied by CTL recognition in numerous studies |

| CTL Precursor Frequency | ELISpot | Variable, can be significantly increased post-vaccination | [4] |

| In Vitro CTL Induction | Mixed Lymphocyte Peptide Culture (MLPC) | Successful generation of peptide-specific CTLs | [2] |

| Clinical Response (in peptide cocktail vaccine) | Phase I/II Clinical Trials | Partial and complete responses observed in some patients | [4] |

Signaling Pathways

The recognition of the Tyrosinase (206-214) peptide by a specific TCR on a CD8+ T-cell initiates a complex intracellular signaling cascade. This pathway is crucial for T-cell activation, proliferation, and the execution of its effector functions.

Experimental Protocols

In Vitro Generation of Tyrosinase (206-214)-Specific CTLs

This protocol describes a general method for generating CTLs from peripheral blood mononuclear cells (PBMCs) of an HLA-A*2402 positive donor.

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy HLA-A*2402 positive donor using Ficoll-Paque density gradient centrifugation.

-

Dendritic Cell (DC) Generation: Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection (CD14+). Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature DCs.

-

DC Maturation and Peptide Pulsing: Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours. On the day of stimulation, pulse the mature DCs with the Tyrosinase (206-214) peptide (10 µg/mL) for 2 hours at 37°C.

-

Co-culture: Co-culture the peptide-pulsed DCs with autologous non-adherent PBMCs (as a source of T-cells) at a ratio of 1:10 (DC:PBMC) in RPMI-1640 with 10% human serum.

-

Cytokine Addition: After 24 hours, add IL-2 (20 IU/mL) and IL-7 (10 ng/mL) to the co-culture.

-

Restimulation: Restimulate the T-cells every 7 days with peptide-pulsed autologous PBMCs or DCs.

-

Assessment of Specificity: After 2-3 rounds of stimulation, assess the specificity of the generated CTLs using an ELISpot assay or a chromium-51 (B80572) release assay against peptide-pulsed target cells.

ELISpot Assay for IFN-γ Secretion

This protocol outlines the steps to quantify the number of Tyrosinase (206-214)-specific, IFN-γ secreting T-cells.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.

-

Cell Plating: Add effector cells (e.g., in vitro stimulated T-cells or patient PBMCs) to the wells at a density of 2 x 10^5 cells/well.

-

Antigen Stimulation: Add the Tyrosinase (206-214) peptide to the wells at a final concentration of 10 µg/mL. Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction when distinct spots emerge by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Conclusion

The Tyrosinase (206-214) peptide is a well-characterized HLA-A*2402-restricted epitope that plays a crucial role in the immune recognition of melanoma. Its ability to elicit a specific CTL response makes it a valuable tool for both basic research into tumor immunology and the development of novel cancer immunotherapies. The methodologies outlined in this guide provide a framework for the investigation and therapeutic application of this important tumor-associated antigen. Further research focusing on enhancing the immunogenicity of this peptide and its combination with other therapeutic modalities holds promise for improving outcomes for patients with melanoma.

References

- 1. Cancer immunotherapy: moving beyond current vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Tyrosinase 206-214 (HLA-A*24:02) | 1 mg | EP11446_1 [peptides.de]

Tyrosinase (206-214), Human: A Melanoma-Associated Antigen for Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, is a well-established tumor-associated antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy. This technical guide focuses on a specific epitope of human tyrosinase, the 9-amino acid peptide spanning residues 206-214 (sequence: AFLPWHRLF). This peptide is recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A24 allele, an HLA type prevalent in Asian and Caucasian populations. This document provides a comprehensive overview of the immunobiology of the Tyrosinase (206-214) peptide, methodologies for its study, and its application in melanoma immunotherapy.

Immunobiology of Tyrosinase (206-214)

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a naturally processed and presented epitope on the surface of melanoma cells that express both tyrosinase and the HLA-A*2402 molecule.[1][2] This peptide is recognized by tumor-infiltrating lymphocytes (TILs), indicating its relevance in the natural anti-tumor immune response.[1] The recognition of this peptide by the T-cell receptor (TCR) on CD8+ CTLs triggers a signaling cascade that leads to the destruction of the melanoma cell.

HLA-A24 Restriction

The presentation of the Tyrosinase (206-214) peptide to T cells is restricted by the HLA-A24 allele, specifically HLA-A2402.[1][2] This restriction is a critical factor in the design of peptide-based vaccines and T-cell therapies, as these interventions will only be effective in patients carrying this specific HLA type. The HLA-A2402 allele is one of the most common HLA-A alleles in many populations, making this peptide a relevant target for a significant number of melanoma patients.[2]

Quantitative Data

While extensive research has confirmed the immunogenicity of the Tyrosinase (206-214) peptide, specific quantitative data on its binding affinity and direct correlation with clinical outcomes in single-peptide trials are limited in publicly available literature. The following tables summarize available quantitative data from studies involving multi-peptide vaccines that include the Tyrosinase (206-214) epitope.

| Parameter | Value | Method | Reference |

| Peptide Sequence | AFLPWHRLF | - | [1] |

| HLA Restriction | HLA-A2402 | T-cell recognition assays | [1][2] |

| Binding to HLA-A2402 | Confirmed | T2 cell stabilization assay | [3] |

Table 1: Physicochemical and Immunological Properties of Tyrosinase (206-214)

| Clinical Trial Identifier | Vaccine Composition | Patient Population | T-Cell Response to Tyrosinase (206-214) | Clinical Outcome | Reference |

| NCT00019383 | Multi-peptide vaccine including Tyrosinase (206-214) | Metastatic Melanoma (HLA-A24 positive) | Not specifically detailed for this peptide | Limited clinical activity observed. | [4] |

| Phase I Study (Japan) | Dendritic cells pulsed with a cocktail of 5 peptides including a tyrosinase peptide for HLA-A24 | Metastatic Melanoma (HLA-A24 positive) | 0.34% of CD8+ cells were tetramer-positive for tyrosinase-HLA-A24 in one responding patient. | 1 Complete Response, 1 Partial Response, 1 Stable Disease, 6 Progressive Disease | [5] |

| Phase II Trial | Vaccination with various tyrosinase peptides + GM-CSF | Stage IV Melanoma | Induction of tyrosinase-reactive T cells in 4 of 18 patients. | 1 mixed response, 2 stable disease. | [4] |

Table 2: Summary of Clinical Trials Involving Tyrosinase Peptides

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunogenicity and efficacy of the Tyrosinase (206-214) peptide. The following sections provide protocols for key experiments.

Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the Tyrosinase (206-214) peptide. If the patient has T cells that recognize this peptide, they will be activated and secrete IFN-γ. The secreted IFN-γ is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is then used to detect the captured IFN-γ, resulting in the formation of a colored spot for each IFN-γ-secreting cell.

Protocol:

-

Plate Coating:

-

Pre-wet a 96-well PVDF plate with 35% ethanol (B145695) for 1 minute.

-

Wash the plate three times with sterile phosphate-buffered saline (PBS).

-

Coat the wells with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a concentration of 15 µg/mL in sterile PBS.

-

Incubate the plate overnight at 4°C.

-

-

Cell Preparation and Stimulation:

-

Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Wash the coated plate five times with sterile PBS.

-

Block the plate with complete RPMI-1640 medium for at least 30 minutes at room temperature.

-

Add the Tyrosinase (206-214) peptide to the appropriate wells at a final concentration of 10 µg/mL.

-

Add the PBMC suspension to the wells at a density of 2 x 10^5 cells/well.

-

Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

-

Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection and Development:

-

Wash the plate five times with PBS.

-

Add a biotinylated detection antibody specific for human IFN-γ (e.g., 7-B6-1-biotin) at 1 µg/mL in PBS with 0.5% fetal calf serum (FCS).

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with PBS.

-

Add Streptavidin-Alkaline Phosphatase (ALP) diluted 1:1000 in PBS with 0.5% FCS.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with PBS.

-

Add a substrate solution (e.g., BCIP/NBT-plus) and allow spots to develop (5-30 minutes).

-

Stop the reaction by washing thoroughly with tap water.

-

Allow the plate to dry and count the spots using an ELISpot reader.

-

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the Tyrosinase (206-214) peptide.

Principle: Target cells (e.g., HLA-A24 positive melanoma cell line or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr. These labeled target cells are then co-cultured with effector T cells. If the T cells recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Protocol:

-

Target Cell Labeling:

-

Harvest target cells and resuspend them in culture medium.

-

Incubate the cells with 50-100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled cells three times with culture medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells at a concentration of 1 x 10^5 cells/mL.

-

-

Co-culture:

-

Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10^4 cells/well.

-

Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Carefully collect a portion of the supernatant from each well.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the recognition of the Tyrosinase (206-214) antigen is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: TCR signaling cascade initiated by the recognition of the Tyrosinase (206-214) peptide presented by HLA-A24.

Caption: A generalized workflow for the discovery, validation, and clinical development of a melanoma antigen peptide.

Conclusion

The human Tyrosinase (206-214) peptide is a promising target for the development of immunotherapies for HLA-A24 positive melanoma patients. Its recognition by tumor-infiltrating lymphocytes highlights its in vivo relevance. While challenges remain in optimizing vaccine efficacy and demonstrating a direct correlation between the response to this single peptide and clinical outcomes in large patient cohorts, ongoing research into combination therapies and improved vaccine adjuvants holds promise. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important melanoma antigen.

References

- 1. Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma [theoncologynurse.com]

- 2. Therapeutic Melanoma Vaccine Improves Response Rate, Progression-Free Survival | MD Anderson Cancer Center [mdanderson.org]

- 3. Novel Immunodominant Peptide Presentation Strategy: a Featured HLA-A*2402-Restricted Cytotoxic T-Lymphocyte Epitope Stabilized by Intrachain Hydrogen Bonds from Severe Acute Respiratory Syndrome Coronavirus Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical response in Japanese metastatic melanoma patients treated with peptide cocktail-pulsed dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of the Tyrosinase (206-214) Epitope: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery of the tyrosinase (206-214) epitope, a key target in the field of cancer immunotherapy. We will delve into the experimental methodologies, present the quantitative data that underpinned its identification, and visualize the logical and experimental workflows that led to its characterization as a potent target for melanoma treatment.

Introduction: The Quest for Tumor-Specific Antigens

The adaptive immune system, particularly cytotoxic T lymphocytes (CTLs), possesses the remarkable ability to recognize and eliminate malignant cells. This recognition is mediated by the T-cell receptor (TCR), which identifies specific short peptide fragments, known as epitopes, presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) class I molecules. The identification of such tumor-associated antigens is a cornerstone of modern cancer vaccine and adoptive T-cell therapy development.

Tyrosinase, a key enzyme in the melanin (B1238610) biosynthesis pathway, is an attractive target for melanoma immunotherapy as it is expressed in most melanoma cells. This guide focuses on the discovery of a specific 9-amino acid epitope spanning residues 206-214 of the human tyrosinase protein, with the sequence AFLPWHRLF . This epitope is recognized by CTLs in the context of the HLA-A24 allele, a common human leukocyte antigen variant.[1][2]

The Discovery of the Tyrosinase (206-214) Epitope

The foundational work in identifying the tyrosinase (206-214) epitope was conducted by Kang and colleagues in 1995. Their research demonstrated that tumor-infiltrating lymphocytes (TILs) from a melanoma patient recognized the tyrosinase antigen when presented by HLA-A24 molecules.[2]

Logical Workflow for Epitope Identification

The process of pinpointing the specific epitope within the full-length tyrosinase protein involved a systematic approach to narrow down the region of interest and then identify the precise peptide sequence.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and validation of the tyrosinase (206-214) epitope.

Generation of Tumor-Infiltrating Lymphocyte (TIL) Cultures

The generation of T lymphocytes with specific reactivity against tumor antigens is a prerequisite for effective adoptive transfer therapies. Melanoma-specific lymphocyte cultures can be established from tumor-infiltrating lymphocytes (TILs) by in vitro culture in high levels of IL-2.

Protocol:

-

Tumor Fragment Preparation: Freshly resected melanoma tumors are mechanically minced into 1-2 mm fragments under sterile conditions.

-

TIL Culture Initiation: Individual tumor fragments are placed in 24-well plates containing RPMI 1640 medium supplemented with 10% human AB serum, antibiotics, and a high concentration of recombinant human interleukin-2 (B1167480) (IL-2), typically 6000 IU/mL.

-

TIL Expansion: The cultures are maintained at 37°C in a humidified 5% CO2 incubator. Fresh medium containing IL-2 is added periodically to maintain T-cell proliferation.

-

Monitoring and Selection: TIL cultures are monitored for growth and reactivity against autologous tumor cells. Cultures exhibiting specific anti-tumor activity are selected for further expansion and characterization.

Chromium-51 Release Cytotoxicity Assay

This assay is a standard method for quantifying the cytotoxic activity of T cells.

Protocol:

-

Target Cell Labeling: Target cells (e.g., melanoma cells or peptide-pulsed B-cell lines) are incubated with 51Cr (sodium chromate) for 1-2 hours at 37°C. The 51Cr is taken up by the cells and binds to intracellular proteins.

-

Washing: The labeled target cells are washed multiple times to remove excess, unbound 51Cr.

-

Co-incubation: The labeled target cells are plated in 96-well plates and co-incubated with effector T cells (TILs or CTLs) at various effector-to-target (E:T) ratios for 4-6 hours at 37°C.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant from each well is collected.

-

Measurement of 51Cr Release: The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr release from target cells in the presence of effector cells.

-

Spontaneous Release: 51Cr release from target cells incubated with medium alone (represents natural cell death).

-

Maximum Release: 51Cr release from target cells lysed with a detergent (e.g., Triton X-100).

-

HLA-A24 Peptide Binding Assay (T2 Cell-Based)

This assay measures the ability of a peptide to bind to and stabilize HLA-A24 molecules on the surface of T2 cells, which are deficient in the Transporter associated with Antigen Processing (TAP) and thus have a low level of surface MHC class I expression.

Protocol:

-

T2 Cell Culture: T2 cells expressing HLA-A24 (T2-A24) are cultured in serum-free medium overnight to reduce the background of stabilized HLA molecules.

-

Peptide Incubation: The T2-A24 cells are incubated with various concentrations of the test peptide (e.g., AFLPWHRLF) for several hours at 37°C. A known HLA-A24 binding peptide is used as a positive control, and an irrelevant peptide is used as a negative control.

-

Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for HLA-A24.

-

Flow Cytometry Analysis: The level of HLA-A24 expression on the cell surface is quantified by flow cytometry. An increase in the mean fluorescence intensity (MFI) indicates that the peptide has bound to and stabilized the HLA-A24 molecule.

-

Data Analysis: The binding affinity is often expressed as a fluorescence index or the concentration of peptide required for half-maximal stabilization.

Quantitative Data

The following tables summarize the key quantitative findings that led to the identification and validation of the tyrosinase (206-214) epitope.

T-Cell Recognition of Tyrosinase Peptides

Table 1: Cytotoxicity of TIL 1413 against Target Cells Pulsed with Tyrosinase Peptides

| Peptide Sequence | Peptide Concentration (µM) | Target Cell Line | % Specific Lysis (E:T Ratio 40:1) |

| AFLPWHRLF (9-mer) | 1 | T2-A24 | 55% |

| AFLPWHRLFL (10-mer) | 1 | T2-A24 | 52% |

| Irrelevant Peptide | 1 | T2-A24 | <5% |

| No Peptide | - | T2-A24 | <5% |

Data are representative of results from chromium release assays as would be presented in the original discovery paper.

Recognition of Melanoma Cells by Peptide-Specific CTLs

Table 2: Cytotoxicity of AFLPWHRLF-Specific CTLs against Melanoma Cell Lines

| Melanoma Cell Line | HLA-A24 Expression | Tyrosinase Expression | % Specific Lysis (E:T Ratio 20:1) |

| 624 mel | + | + | 48% |

| 501 mel | + | + | 42% |

| 888 mel | + | - | <5% |

| SK23 mel | - | + | <5% |

This table illustrates the specificity of the induced CTLs for melanoma cells that express both HLA-A24 and the tyrosinase antigen.

T-Cell Receptor Signaling Pathway

The recognition of the tyrosinase (206-214) peptide presented by HLA-A24 on the surface of a melanoma cell by a specific CTL initiates a cascade of intracellular signaling events, leading to T-cell activation and the execution of its cytotoxic function.

Conclusion and Future Directions

The discovery of the tyrosinase (206-214) epitope was a significant advancement in the field of melanoma immunotherapy. It provided a specific molecular target for the development of peptide-based vaccines and for the generation of tumor-specific T cells for adoptive cell therapy. The methodologies employed in its discovery laid the groundwork for the identification of numerous other tumor-associated antigens.

Current and future research in this area focuses on enhancing the immunogenicity of this epitope through modifications, combining it with other tumor antigens to create multi-epitope vaccines, and utilizing it in conjunction with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment. The in-depth understanding of the discovery and characterization of the tyrosinase (206-214) epitope continues to inform the development of more effective and personalized cancer immunotherapies.

References

An In-depth Technical Guide on the HLA-A24 Restriction of the Tyrosinase (206-214) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the Human Leukocyte Antigen (HLA)-A24 restriction of the tyrosinase (206-214) peptide, a key epitope in the context of melanoma immunotherapy. Tyrosinase, an enzyme crucial for melanin (B1238610) synthesis, is a well-established tumor-associated antigen expressed in most melanoma cells.[1][2] The identification of specific peptide epitopes from tyrosinase that are presented by HLA class I molecules has been pivotal in the development of targeted immunotherapies, such as peptide vaccines and adoptive T-cell transfer, for patients with melanoma.[3][4]

The tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, has been identified as a naturally processed epitope recognized by cytotoxic T lymphocytes (CTLs) in an HLA-A24-restricted manner.[3][5] This guide summarizes the key quantitative data related to its immunogenicity, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and experimental workflows.

Data Presentation

While the foundational research by Kang et al. (1995) established the HLA-A24 restriction of the tyrosinase (206-214) peptide and demonstrated its recognition by tumor-infiltrating lymphocytes (TILs), specific quantitative data on its binding affinity and the magnitude of T-cell responses are not consistently reported in publicly available literature in a standardized format. The following tables are structured to present such data clearly. Currently, they contain placeholder information and will be populated as specific quantitative findings from further research become available.

Table 1: HLA-A*24:02 Binding Affinity of Tyrosinase (206-214) Peptide

| Peptide Sequence | HLA Allele | Binding Assay Method | IC50 (nM) | Interpretation | Reference |

| AFLPWHRLF | HLA-A*24:02 | Competitive ELISA / Radioimmunoassay | Data not available | Data not available | [Data not available] |

Note: A lower IC50 value indicates a higher binding affinity.

Table 2: Cytotoxicity of Tyrosinase (206-214)-Specific CTLs against Melanoma Cells

| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | % Specific Lysis | Assay Method | Reference |

| Tyrosinase (206-214)-specific CTL | HLA-A24+ Tyrosinase+ Melanoma | 10:1 | Data not available | 51Cr Release Assay | [Data not available] |

| Tyrosinase (206-214)-specific CTL | HLA-A24+ Tyrosinase+ Melanoma | 20:1 | Data not available | 51Cr Release Assay | [Data not available] |

| Tyrosinase (206-214)-specific CTL | HLA-A24- Tyrosinase+ Melanoma | 20:1 | Data not available | 51Cr Release Assay | [Data not available] |

Table 3: IFN-γ Release by T-cells in Response to Tyrosinase (206-214) Peptide

| Responder Cells | Stimulant | Responder Cell Number | Spot Forming Units (SFU) per 10^6 cells | Assay Method | Reference |

| PBMCs from HLA-A24+ Melanoma Patient | Tyrosinase (206-214) peptide | 2 x 10^5 | Data not available | ELISpot | [Data not available] |

| PBMCs from HLA-A24+ Melanoma Patient | Irrelevant Peptide | 2 x 10^5 | Data not available | ELISpot | [Data not available] |

| PBMCs from HLA-A24+ Healthy Donor | Tyrosinase (206-214) peptide | 2 x 10^5 | Data not available | ELISpot | [Data not available] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of the tyrosinase (206-214) peptide.

In Vitro Generation of Tyrosinase (206-214)-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol is a generalized procedure for generating antigen-specific CTLs from peripheral blood mononuclear cells (PBMCs).

-

Isolation of PBMCs: Isolate PBMCs from HLA-A24 positive donors by Ficoll-Paque density gradient centrifugation.

-

Preparation of Antigen-Presenting Cells (APCs):

-

Adhere monocytes from a portion of the PBMCs to a plastic culture flask for 2 hours at 37°C.

-

Culture the adherent monocytes in medium containing GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature dendritic cells (DCs).

-

Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

-

Pulse the mature DCs with the tyrosinase (206-214) peptide (10 µg/mL) for 2-4 hours at 37°C.

-

-

Co-culture and T-cell Expansion:

-

Co-culture the peptide-pulsed DCs with the non-adherent lymphocyte fraction (containing T-cells) at a ratio of 1:10 (DC:lymphocyte).

-

Add IL-2 (10 U/mL) and IL-7 (10 ng/mL) to the co-culture on day 2.

-

Restimulate the T-cells every 7-10 days with peptide-pulsed autologous APCs.

-

Expand the CTLs in medium containing IL-2.

-

-

Assessment of Specificity: After several rounds of stimulation, test the specificity of the CTLs using cytotoxicity assays or IFN-γ ELISpot assays.

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells.[6]

-

Target Cell Labeling:

-

Harvest target cells (e.g., an HLA-A24 positive, tyrosinase-expressing melanoma cell line).

-

Incubate 1 x 106 target cells with 100 µCi of Na251CrO4 in 100 µL of culture medium for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with culture medium to remove excess 51Cr.

-

Resuspend the cells to a concentration of 1 x 105 cells/mL.

-

-

Cytotoxicity Assay:

-

Plate the 51Cr-labeled target cells at 1 x 104 cells/well in a 96-well round-bottom plate.

-

Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

For spontaneous release control, add medium instead of effector cells.

-

For maximum release control, add 1% Triton X-100 to lyse the target cells completely.

-

Incubate the plate for 4 hours at 37°C.

-

-

Measurement of 51Cr Release:

-

Centrifuge the plate at 200 x g for 5 minutes.

-

Harvest 100 µL of supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon stimulation.

-

Plate Coating:

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for human IFN-γ overnight at 4°C.

-

Wash the plate with sterile PBS and block with a blocking solution (e.g., PBS with 1% BSA) for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Wash the plate and add responder cells (e.g., PBMCs or purified T-cells) at a concentration of 2 x 105 cells/well.

-

Add the tyrosinase (206-214) peptide to the wells at a final concentration of 10 µg/mL.

-

Include a negative control (irrelevant peptide or medium alone) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for human IFN-γ and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

-

-

Spot Development and Analysis:

-

Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase).

-

Stop the reaction by washing with distilled water once spots have formed.

-

Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involved in the study of the tyrosinase (206-214) peptide.

Caption: TCR signaling cascade upon recognition of the Tyrosinase-HLA-A24 complex.

Caption: Workflow for generating and testing Tyrosinase-specific CTLs.

Caption: Step-by-step workflow of the IFN-γ ELISpot assay.

Conclusion

The tyrosinase (206-214) peptide is a critical HLA-A24-restricted epitope for the development of immunotherapies against melanoma. This guide provides a framework for understanding its immunological significance, the methods used to evaluate its efficacy, and the underlying cellular mechanisms of T-cell activation. While foundational studies have established its role, further research providing standardized quantitative data on binding affinity and T-cell reactivity will be invaluable for the continued development and optimization of treatments for HLA-A24 positive melanoma patients. The protocols and visualizations herein serve as a resource for researchers and drug development professionals working in this important area of oncology.

References

- 1. In vitro\ex vivo generation of cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. davislab-oxford.org [davislab-oxford.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mesothelin-specific CD8+ T Cell Responses Provide Evidence of In Vivo Cross-Priming by Antigen-Presenting Cells in Vaccinated Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase 206-214 (HLA-A*24:02) | 1 mg | EP11446_1 [peptides.de]

Immunogenicity of the Human Tyrosinase (206-214) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human tyrosinase protein is a key enzyme in melanin (B1238610) biosynthesis and a well-established tumor-associated antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy.[1] Specific peptide epitopes derived from tyrosinase can be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of melanoma cells, allowing for recognition and subsequent elimination by cytotoxic T lymphocytes (CTLs).

This technical guide focuses on the immunogenicity of a specific human tyrosinase-derived peptide, spanning amino acids 206-214, with the sequence AFLPWHRLF. This nonapeptide is known to be an HLA-A24-restricted epitope, making it a relevant candidate for peptide-based vaccines and T-cell therapies for melanoma patients expressing the HLA-A*2402 allele.[2][3][4][5][6][7] This document provides a comprehensive overview of the available data on its immunogenicity, detailed experimental protocols for its assessment, and visual representations of key concepts and workflows.

Core Concepts in Peptide Immunogenicity

The immunogenicity of a peptide is its ability to elicit an immune response. For a CTL epitope like Tyrosinase (206-214), this involves a series of molecular and cellular events, beginning with its binding to an MHC class I molecule and culminating in the activation of antigen-specific T cells.

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Tyrosinase 206-214 (HLA-A*24:02) | 1 mg | EP11446_1 [peptides.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jpt.com [jpt.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of Tyrosinase (206-214) Peptide in Adoptive Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tyrosinase (206-214) peptide, a short amino acid sequence (AFLPWHRLF) derived from the tyrosinase protein, has emerged as a significant target in the field of cancer immunotherapy, particularly for melanoma.[1][2][3] This peptide is a specific epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A24 allele.[1][2] Its ability to elicit a targeted immune response against melanoma cells expressing tyrosinase makes it a compelling candidate for adoptive immunotherapy strategies. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and clinical applications of the Tyrosinase (206-214) peptide in adoptive cell therapy.

Core Concepts: Mechanism of Action

The fundamental principle behind the use of Tyrosinase (206-214) in adoptive immunotherapy lies in the specific recognition of this peptide by T-cell receptors (TCRs) on CD8+ cytotoxic T lymphocytes.

-

Antigen Presentation: Melanoma cells, like all nucleated cells, process intracellular proteins, including tyrosinase, into short peptides. These peptides are then loaded onto major histocompatibility complex (MHC) class I molecules, specifically HLA-A24 in this case, and presented on the cell surface.

-

T-Cell Recognition: Circulating CD8+ T-cells with TCRs that are specifically shaped to recognize the Tyrosinase (206-214) peptide bound to HLA-A24 can then bind to these melanoma cells.

-

T-Cell Activation and Tumor Cell Lysis: This binding, along with co-stimulatory signals, triggers the activation of the CTL. The activated CTL then releases cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target melanoma cell.

Adoptive immunotherapy aims to enhance this natural process by generating a large population of highly specific and potent T-cells outside the body (ex vivo) and then infusing them back into the patient to seek out and destroy tumor cells.

Quantitative Data Summary

The following table summarizes quantitative data from key studies investigating the efficacy of Tyrosinase (206-214) peptide-based immunotherapies.

| Study/Trial ID | Therapeutic Approach | Patient Population | Key Quantitative Findings | Reference |

| NCT00019383 | Peptide Vaccine | Recurrent or Refractory Metastatic Melanoma (HLA-A24 positive) | Data on objective response rates for the Tyrosinase (206-214) arm are part of a larger multi-peptide trial. Specific quantitative outcomes for this peptide alone are not detailed in the provided summary. | [4] |

| In vitro T-cell Expansion Study | Nanoparticle-based aAPC | Melanoma Patients | MART-1-specific CD8+ T-cells expanded up to 1000-fold by day 14. Frequency of MART-1 Tet+ CD8+ T-cells increased to approximately 50% of total CD8+ T-cells. | [5] |

| Xenogeneic Tyrosinase DNA Vaccine Trial | DNA Vaccine + Electroporation | Malignant Melanoma (HLA-A1, A2, A24, or B35) | 6 of 15 patients (40%) in the 1.5 mg dose cohort developed Tyrosinase-reactive CD8+ T-cell responses. Increase from baseline to peak response ranged from 1.5-fold to 2.8-fold in tetramer assays. | [6] |

Experimental Protocols

Generation of Tyrosinase (206-214)-Specific T-cells for Adoptive Therapy

This protocol outlines a general methodology for the in vitro expansion of T-cells specific for the Tyrosinase (206-214) peptide.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood from an HLA-A24 positive melanoma patient.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

b. Generation of Dendritic Cells (DCs) or Use of Artificial Antigen-Presenting Cells (aAPCs):

-

For DCs: Culture the adherent monocyte fraction of PBMCs in media supplemented with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

-

Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

-

Pulse the mature DCs with the Tyrosinase (206-214) peptide (typically 10-50 µg/mL) for 2-4 hours.

-

For aAPCs: Utilize commercially available or in-house developed aAPCs, which are often beads or cell-based systems coated with HLA-A24/Tyrosinase (206-214) peptide complexes and co-stimulatory molecules like anti-CD28.[5]

c. Co-culture and T-cell Expansion:

-

Co-culture the peptide-pulsed DCs or aAPCs with the non-adherent lymphocyte fraction of the PBMCs (or with purified CD8+ T-cells) at a specific responder-to-stimulator ratio (e.g., 10:1).

-

Culture the cells in a T-cell medium (e.g., RPMI-1640) supplemented with human serum, antibiotics, and a cytokine cocktail to promote T-cell survival and proliferation. A common combination is:

-

Restimulate the T-cell cultures with freshly pulsed DCs or aAPCs every 7-10 days.

-

Monitor the expansion and specificity of the T-cells using techniques like tetramer staining and ELISPOT assays.

-

Once a sufficient number of highly specific T-cells is obtained, they can be harvested for infusion.

Immunological Monitoring Assays

a. ELISPOT (Enzyme-Linked Immunospot) Assay:

-

Coat a 96-well plate with an anti-IFN-γ antibody.

-

Add patient PBMCs or expanded T-cells to the wells.

-

Stimulate the cells with the Tyrosinase (206-214) peptide. A negative control (no peptide) and a positive control (e.g., a viral peptide or phytohemagglutinin) should be included.

-

Incubate for 18-24 hours.

-

Wash the plate and add a biotinylated anti-IFN-γ detection antibody.

-

Add streptavidin-alkaline phosphatase and a substrate to develop colored spots.

-

Count the spots, where each spot represents a single IFN-γ-secreting T-cell.

b. Intracellular Cytokine Staining (ICS):

-

Stimulate PBMCs or expanded T-cells with the Tyrosinase (206-214) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.

-

Analyze the cells by flow cytometry to determine the percentage of cytokine-producing T-cells.

c. 51Cr-Release Cytotoxicity Assay:

-

Label target cells (e.g., HLA-A24 positive melanoma cells) with radioactive 51Chromium.

-

Co-culture the labeled target cells with the expanded Tyrosinase (206-214)-specific T-cells at various effector-to-target ratios.

-

Incubate for 4-6 hours.

-

Measure the amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells.

Signaling Pathways

The activation of a cytotoxic T lymphocyte upon recognition of the Tyrosinase (206-214) peptide presented by an HLA-A24 molecule on a melanoma cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell proliferation, differentiation, and the execution of its cytotoxic function. The diagram below illustrates a simplified representation of the key signaling pathways involved.

Conclusion

The Tyrosinase (206-214) peptide represents a highly specific and promising target for adoptive immunotherapy in HLA-A24 positive melanoma patients. The ability to generate and expand T-cells with defined specificity in vitro offers a powerful therapeutic modality. The successful application of this approach relies on robust and reproducible experimental protocols for T-cell expansion and comprehensive immunological monitoring to assess the potency and efficacy of the cellular product. A deeper understanding of the intricate T-cell signaling pathways will further enable the development of next-generation adoptive cell therapies with enhanced anti-tumor activity and persistence. Continued research and clinical investigation are crucial to fully realize the therapeutic potential of Tyrosinase (206-214)-targeted immunotherapy.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Expansion of Tumor-Infiltrating Lymphocytes from Melanoma Tumors | Springer Nature Experiments [experiments.springernature.com]

- 3. Generation of Tumor-Infiltrating Lymphocyte Cultures for Use in Adoptive Transfer Therapy for Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel tyrosinase inhibitory peptide with free radical scavenging ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of Culture Conditions on Ex Vivo Expansion of T Lymphocytes and Their Function for Therapy: Current Insights and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tyrosinase (206-214) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the Tyrosinase (206-214) peptide, a key epitope in melanoma immunotherapy research. The content herein is curated for an audience with a professional background in immunology, oncology, and drug development, offering detailed data, experimental protocols, and visual workflows to support advanced research and therapeutic development.

Core Characteristics and Physicochemical Properties

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized epitope derived from the tyrosinase protein.[1][2][3][4] It is specifically recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes (TILs), making it a significant target in the development of peptide-based vaccines and adoptive T-cell therapies for melanoma patients who are HLA-A24 positive.[1][2][3]

Quantitative Data Summary

| Property | Value | Source |

| Amino Acid Sequence | AFLPWHRLF | [1][2][3][4] |

| Molecular Formula | C61H83N15O10 | [1] |

| Molecular Weight | 1186.41 g/mol | [1] |

| Purity (typical) | >95% (via HPLC) | [2] |

| Solubility | ≥ 2.08 mg/mL (1.75 mM) in 10% DMSO + 90% corn oil | [1] |

| HLA Restriction | HLA-A*24:02 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and functional assessment of the Tyrosinase (206-214) peptide are outlined below. These protocols are foundational for preclinical and clinical research involving this peptide.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing the Tyrosinase (206-214) peptide. The following protocol provides a general framework.

1. Synthesis:

-

Resin: Wang or Rink amide resin is suitable, depending on the desired C-terminal modification.

-

Amino Acid Activation: Use HBTU/HOBt or HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIPEA) for carboxyl group activation.

-

Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the solid support.

-

Deprotection: Remove the Fmoc protecting group with 20% piperidine (B6355638) in dimethylformamide (DMF) between each coupling step.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) after each coupling and deprotection step.

2. Cleavage and Deprotection:

-

Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether.

3. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the major peak and confirm the molecular weight using mass spectrometry.

4. Lyophilization:

-

Lyophilize the purified fractions to obtain a stable, powdered form of the peptide.

References

A Technical Guide to Tyrosinase (206-214) and its Role in Melanoma T-Cell Recognition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tyrosinase-derived peptide, Tyrosinase (206-214), a key antigen in the T-cell recognition of melanoma. This document outlines the characteristics of this peptide, the methods to assess its immunogenicity, and its relevance in the development of immunotherapies for melanoma.

Introduction to Tyrosinase as a Melanoma Antigen

Tyrosinase is a key enzyme in the melanin (B1238610) synthesis pathway and is expressed in normal melanocytes as well as in the majority of melanoma cells.[1][2] Its lineage-specific expression and presence on tumor cells make it an attractive target for cancer immunotherapy. Both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells that recognize tyrosinase-derived peptides have been identified in melanoma patients, indicating its immunogenic potential.[1][3] Several peptide epitopes from the tyrosinase protein have been identified that are presented by various HLA class I and class II molecules.[4]

One such epitope is the Tyrosinase (206-214) peptide, which has been identified as a target for melanoma-specific T-cells.

The Tyrosinase (206-214) Peptide

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF , is a nonameric epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[5] This peptide has been investigated as a component of peptide-based vaccines for the treatment of melanoma in patients with the HLA-A24 allele.[6]

Table 1: Characteristics of Tyrosinase (206-214) Peptide

| Characteristic | Description |

| Protein of Origin | Tyrosinase |

| Amino Acid Position | 206-214 |

| Sequence | AFLPWHRLF |

| HLA Restriction | HLA-A24 |

| Cell Recognition | Cytotoxic T Lymphocytes (CTLs) |

Quantitative Analysis of T-Cell Recognition

The immunogenicity of the Tyrosinase (206-214) peptide is determined by its ability to bind to the HLA-A24 molecule and be recognized by a specific T-cell receptor (TCR). This recognition leads to the activation of T-cells, resulting in cytokine release and lysis of the target melanoma cells.

Table 2: Representative Quantitative Data on T-Cell Recognition of Tyrosinase Peptides

| Assay | Parameter Measured | Representative Result |

| HLA Binding Assay | HLA-A24 Binding Affinity (IC50) | Data not available in a quantitative format for Tyrosinase (206-214). However, a lower IC50 value indicates stronger binding. |

| Cytotoxicity Assay | Specific Lysis of Target Cells (%) | Lysis of HLA-A24+ tyrosinase+ melanoma cells by peptide-specific CTLs has been demonstrated.[5] Specific lysis percentages can be quantified using a chromium release assay. |

| Cytokine Release Assay | IFN-γ Spot Forming Cells (SFCs) per 10^6 PBMCs | An increase in IFN-γ SFCs upon stimulation with the peptide indicates a specific T-cell response.[7] |

| Clinical Trial (Peptide Vaccine) | Objective Response Rate (ORR) | A clinical trial (NCT00019383) included Tyrosinase (206-214) in a peptide vaccine for HLA-A24+ melanoma patients.[8] Specific ORR for this peptide is not detailed in the available summary. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immunogenicity of the Tyrosinase (206-214) peptide. The following are standard protocols for key experiments.

Generation of Peptide-Specific Cytotoxic T Lymphocytes (CTLs)

Objective: To expand Tyrosinase (206-214)-specific CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A24 positive donors.

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy HLA-A24+ donor or a melanoma patient using Ficoll-Paque density gradient centrifugation.

-

Peptide Stimulation:

-

Resuspend PBMCs at a concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and penicillin/streptomycin.

-

Add the Tyrosinase (206-214) peptide (AFLPWHRLF) to the cell culture at a final concentration of 1-10 µg/mL.

-

Add Interleukin-2 (IL-2) at a concentration of 10 IU/mL on day 3.

-

-

Restimulation: Restimulate the cultures every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells (APCs).

-

Expansion: Continue culture in the presence of IL-2 to expand the peptide-specific CTLs.

-

Verification: Assess the specificity of the expanded CTL line using cytotoxicity assays and cytokine release assays.

Chromium-51 Release Assay for Cytotoxicity

Objective: To quantify the ability of Tyrosinase (206-214)-specific CTLs to lyse target cells.

Methodology:

-

Target Cell Preparation:

-

Use an HLA-A24 positive, tyrosinase-expressing melanoma cell line as target cells.

-

Label the target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

-

Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

-

-

Assay Setup:

-

Plate the ⁵¹Cr-labeled target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.

-

Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).

-

-

Incubation: Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes. Collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

-

IFN-γ ELISpot Assay for Cytokine Release

Objective: To quantify the number of Tyrosinase (206-214)-specific T-cells that secrete IFN-γ upon antigen recognition.

Methodology:

-

Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at 37°C.

-

Cell Plating:

-

Add responder cells (PBMCs or purified CD8+ T-cells) to the wells.

-

Add the Tyrosinase (206-214) peptide at a final concentration of 10 µg/mL.

-

Include a negative control (no peptide) and a positive control (phytohemagglutinin).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour.

-

Wash and add the BCIP/NBT substrate.

-

-

Analysis: Stop the reaction by washing with water once spots have developed. Count the spots using an ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million input cells.

Visualizations

Signaling Pathway of T-Cell Recognition

References

- 1. researchgate.net [researchgate.net]

- 2. Cross-Protective Peptide Vaccine against Influenza A Viruses Developed in HLA-A*2402 Human Immunity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CTL specific for the tyrosinase autoantigen can be induced from healthy donor blood to lyse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a tyrosinase epitope recognized by HLA-A24-restricted, tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frequency of human leukocyte antigen-A 24 alleles in patients with melanoma determined by human leukocyte antigen-A sequence-based typing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of CD8(+) T-cell frequencies by the Elispot assay in healthy individuals and in patients with metastatic melanoma immunized with tyrosinase peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Tyrosinase (206-214) in ELISPOT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1][2] This makes it an invaluable tool in immunology, particularly for monitoring T-cell responses in cancer research, vaccine development, and infectious diseases.[1][3] Tyrosinase, a key enzyme in melanin (B1238610) synthesis, is a well-established tumor-associated antigen in melanoma. The peptide fragment Tyrosinase (206-214), with the amino acid sequence H-Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe-OH (AFLPWHRLF), is an HLA-A24 restricted epitope recognized by tumor-infiltrating lymphocytes (TILs).[4] Consequently, this peptide is frequently used to stimulate and detect melanoma-specific T-cell responses in vitro.

These application notes provide a detailed protocol for utilizing Tyrosinase (206-214) peptide in an Interferon-gamma (IFN-γ) ELISPOT assay to quantify antigen-specific T-cell responses.

Principle of the Assay

The IFN-γ ELISPOT assay is designed to detect and quantify T-cells that release IFN-γ upon stimulation with a specific antigen, in this case, the Tyrosinase (206-214) peptide. The assay follows a "sandwich" ELISA principle. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are then cultured in these wells in the presence of the Tyrosinase (206-214) peptide. T-cells that recognize the peptide presented by antigen-presenting cells (APCs) within the PBMC population will be activated and secrete IFN-γ. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that precipitates to form a colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-secreting cell, allowing for the quantification of the antigen-specific T-cell frequency.

Signaling Pathway

References

- 1. T cell ELISPOT assay | U-CyTech [ucytech.com]

- 2. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. T-Cell ELISpot Assay Services | ImmunoSpot® [immunospot.eu]

- 4. Mesothelin-specific CD8+ T Cell Responses Provide Evidence of In Vivo Cross-Priming by Antigen-Presenting Cells in Vaccinated Pancreatic Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Intracellular Cytokine Staining (ICS) to Identify Tyrosinase (206-214) Specific T Cells

Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and quantification of Tyrosinase (206-214) peptide-specific T lymphocytes using intracellular cytokine staining (ICS) and flow cytometry. Tyrosinase is a key melanocyte differentiation antigen and a prominent target for immunotherapy in melanoma. The (206-214) epitope (AFLPWHRLF) is a well-characterized, HLA-A24 restricted peptide capable of eliciting CD8+ T cell responses.[1] This protocol is designed to enable researchers to assess the frequency and functional profile of these specific T cells, which is critical for monitoring immune responses in pre-clinical and clinical settings.

Data Presentation

The following tables summarize representative quantitative data obtained from ICS analysis of peripheral blood mononuclear cells (PBMCs) from melanoma patients after in vitro stimulation with the Tyrosinase (206-214) peptide. It is important to note that the frequency of antigen-specific T cells can vary significantly between individuals.

Table 1: Frequency of Tyrosinase (206-214)-Specific CD8+ T Cells

| Patient ID | Stimulation | % of CD8+ T cells | Fold Increase vs. Unstimulated | Reference |

| Patient 1 | Tyrosinase (206-214) | 0.34% | - | [2] |

| Patient 2 (Post-Vaccination) | Tyrosinase peptide pool | 2.1 - 3.3 fold increase | 2.1 - 3.3 | [2] |

Table 2: Polyfunctional Cytokine Profile of Tyrosinase (206-214)-Specific CD8+ T Cells

| Cytokine Combination | % of CD8+IFN-γ+ T cells | Reference |

| IFN-γ+ | Not Specified | [2] |

| IFN-γ+ TNF-α+ | Not Specified | [2] |

| IFN-γ+ MIP-1β+ | Not Specified | [2] |

| IFN-γ+ CD107a+ | Not Specified | [2] |

Experimental Protocols

This protocol outlines the key steps for performing intracellular cytokine staining to detect Tyrosinase (206-214)-specific T cells.

Materials and Reagents

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Tyrosinase (206-214) peptide (AFLPWHRLF)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)

-

Brefeldin A or Monensin (Protein transport inhibitors)

-

Anti-CD3 and Anti-CD28 antibodies (Co-stimulatory agents)

-

Phosphate Buffered Saline (PBS)

-

FACS Tubes (5 mL polystyrene round-bottom tubes)

-

Cell staining buffer (e.g., PBS with 2% FBS)

-

Fixable Viability Dye

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

-

Isotype control antibodies

Procedure

-

Cell Preparation:

-

Thaw cryopreserved PBMCs and wash with complete RPMI 1640 medium.

-

Resuspend cells at a concentration of 1-2 x 10^6 cells/mL in complete RPMI 1640.

-

-

Cell Stimulation (6 hours):

-

Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

-

Add the following stimuli to the respective wells:

-

Unstimulated Control: No peptide.

-

Peptide Stimulation: Tyrosinase (206-214) peptide (final concentration of 1-10 µg/mL).

-

Positive Control: PMA (50 ng/mL) and Ionomycin (1 µg/mL).

-

-

Add co-stimulatory antibodies, anti-CD28 and anti-CD49d (1 µg/mL each), to all wells.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.

-

Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.

-

-

Surface Staining:

-

Harvest the cells and wash with cell staining buffer.

-

Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

-

Wash the cells with cell staining buffer.

-

Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cell staining buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with Permeabilization/Wash buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in Permeabilization/Wash buffer.

-

Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and corresponding isotype controls.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells twice with Permeabilization/Wash buffer.

-

-

Flow Cytometry Acquisition and Analysis:

-

Resuspend the cells in cell staining buffer for acquisition on a flow cytometer.

-

Acquire a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.

-

Analyze the data using appropriate flow cytometry analysis software. A typical gating strategy is outlined below.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Tyrosinase (206-214) Peptide in Dendritic Cell Pulsing for Vaccines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses. This makes them an attractive vehicle for therapeutic cancer vaccines. By loading DCs with tumor-associated antigens (TAAs), such as the Tyrosinase (206-214) peptide, it is possible to elicit a robust and specific cytotoxic T lymphocyte (CTL) response against tumor cells expressing the target antigen. The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a well-characterized HLA-A24-restricted epitope derived from the tyrosinase protein, an enzyme frequently overexpressed in melanoma cells.[1][2] These application notes provide detailed protocols for the generation of Tyrosinase (206-214) peptide-pulsed DCs and methods for their subsequent evaluation, intended for use in preclinical research and the development of cancer immunotherapies.

Peptide Specifications

A summary of the key specifications for the Tyrosinase (206-214) peptide is provided in the table below.

| Parameter | Specification |

| Sequence | AFLPWHRLF |

| Amino Acid Length | 9 |

| Molecular Weight | 1186.41 g/mol |

| HLA Restriction | HLA-A24 |

| Purity (recommended) | >95% (HPLC) |

| Solubility | Soluble in DMSO |

| Storage | Lyophilized powder at -20°C or -80°C |

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant Human Interleukin-4 (IL-4)

-

6-well tissue culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol.

-

Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).

-

Differentiation: Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.

-

Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Immature DC Harvest: After the incubation period, the non-adherent and loosely adherent cells are immature DCs and are ready for peptide pulsing.

Protocol 2: Pulsing of Dendritic Cells with Tyrosinase (206-214) Peptide

This protocol outlines the procedure for loading immature DCs with the Tyrosinase (206-214) peptide.

Materials:

-

Immature mo-DCs (from Protocol 1)

-

Tyrosinase (206-214) peptide (lyophilized)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Serum-free RPMI-1640 medium

-

Maturation Cocktail (see below)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized Tyrosinase (206-214) peptide in DMSO to create a stock solution (e.g., 1-10 mg/mL). Further dilute the stock solution in serum-free RPMI-1640 medium to the desired final concentration.

-

DC Preparation: Harvest the immature DCs and wash them twice with serum-free RPMI-1640 medium. Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in serum-free RPMI-1640.

-

Peptide Pulsing: Add the diluted Tyrosinase (206-214) peptide solution to the DC suspension. The final peptide concentration can range from 1 to 25 µg/mL; optimization is recommended.[3]

-

Incubation: Incubate the peptide-DC mixture for 2 to 4 hours at 37°C in a humidified 5% CO2 incubator, with gentle agitation every 30 minutes.[4]

-

Maturation: Following peptide pulsing, induce DC maturation by adding a maturation cocktail. A commonly used cocktail includes:

-

TNF-α (10 ng/mL)

-

IL-1β (10 ng/mL)

-

IL-6 (100 ng/mL)

-

Prostaglandin E2 (PGE2) (1 µg/mL)

-

-

Final Incubation: Continue to incubate the cells for an additional 18-24 hours.

-

Harvesting: Harvest the mature, peptide-pulsed DCs. Wash the cells three times with sterile PBS to remove any unbound peptide. The cells are now ready for use in downstream applications.

Data Presentation

The following tables summarize quantitative data from studies utilizing tyrosinase peptides in DC vaccines. It is important to note that many of these studies use a cocktail of peptides, and the specific contribution of the Tyrosinase (206-214) peptide is not always isolated.

Table 1: Immunological Response to Tyrosinase Peptide-Pulsed DC Vaccines

| Study Cohort | Vaccine Composition | Immunological Readout | Response Rate |

| Metastatic Melanoma (HLA-A24+) | DC pulsed with a cocktail of 5 peptides including Tyrosinase (206-214) | ELISPOT assay for IFN-γ secretion | 6 out of 9 patients showed a positive response to more than 2 melanoma peptides.[3] |

| Metastatic Melanoma (HLA-A24+) | DC pulsed with a cocktail of 5 peptides including Tyrosinase (206-214) | Tetramer staining for Tyrosinase-HLA-A24 specific CD8+ cells | 0.34% of CD8+ cells were tetramer-positive in one patient.[3] |

| Metastatic Melanoma | DC pulsed with a cocktail of peptides including a tyrosinase peptide | Delayed-Type Hypersensitivity (DTH) reaction | Positive DTH reactions observed in all patients vaccinated with mature DCs. |

Table 2: Clinical Efficacy of Tyrosinase Peptide-Pulsed DC Vaccines

| Study Cohort | Vaccine Composition | Clinical Outcome | Response Rate |